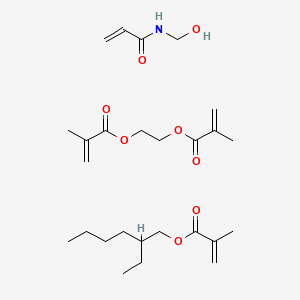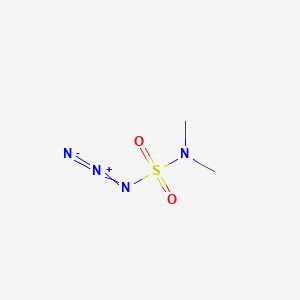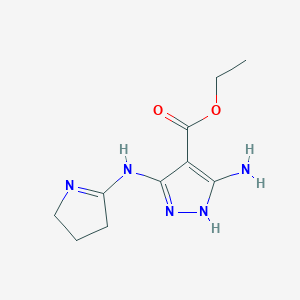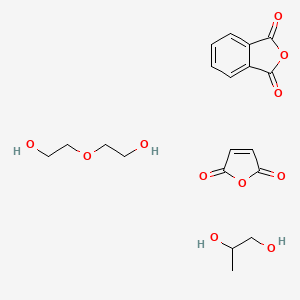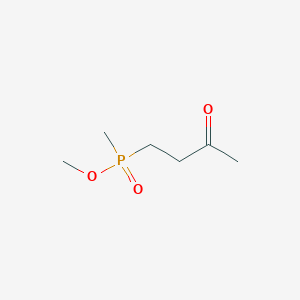
Methyl methyl(3-oxobutyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl methyl(3-oxobutyl)phosphinate is an organophosphorus compound that features a phosphinate group. Phosphinates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methyl(3-oxobutyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of methylphosphinic acid with 3-oxobutyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphinate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl methyl(3-oxobutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphinates
Scientific Research Applications
Methyl methyl(3-oxobutyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl methyl(3-oxobutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphinate group can mimic phosphate groups, allowing it to interfere with phosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
- Methylphosphinic acid
- Ethyl methylphosphinate
- Dimethylphosphinate
Uniqueness
Methyl methyl(3-oxobutyl)phosphinate is unique due to its 3-oxobutyl group, which imparts distinct reactivity and biological activity compared to other phosphinates. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that other phosphinates cannot.
Properties
CAS No. |
33945-43-6 |
|---|---|
Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
4-[methoxy(methyl)phosphoryl]butan-2-one |
InChI |
InChI=1S/C6H13O3P/c1-6(7)4-5-10(3,8)9-2/h4-5H2,1-3H3 |
InChI Key |
UUFJHFVLPUCCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCP(=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




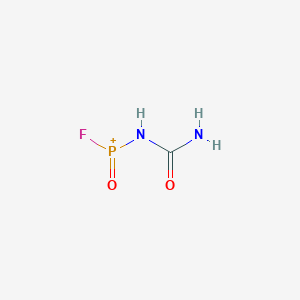
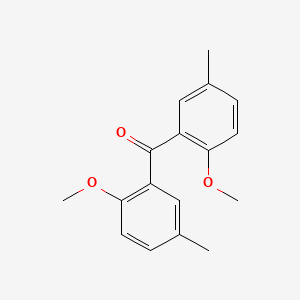
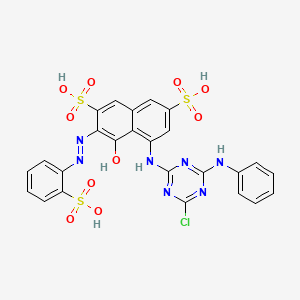
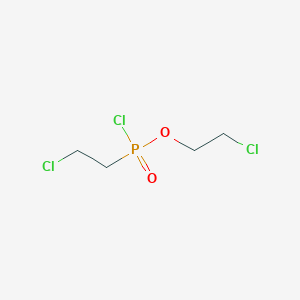
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
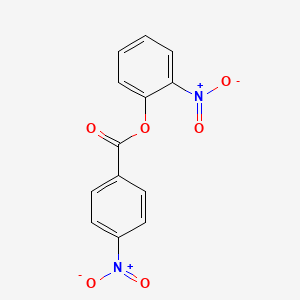
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
